molecular formula C22H25N3O2S B2355252 N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide CAS No. 895015-30-2

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide

Cat. No.: B2355252
CAS No.: 895015-30-2
M. Wt: 395.52
InChI Key: ITLDEXKDXFHPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-2-27-18-10-11-19-20(13-18)28-22(24-19)25(15-16-7-6-12-23-14-16)21(26)17-8-4-3-5-9-17/h6-7,10-14,17H,2-5,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLDEXKDXFHPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives, characterized by a benzothiazole moiety with an ethoxy group at the 6-position and a cyclohexanecarboxamide structure. The synthesis typically involves several steps:

  • Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving ortho-aminothiophenol and ethyl bromoacetate under basic conditions.
  • Ethoxy Group Introduction : Ethyl iodide is used for the ethylation of the benzothiazole ring.
  • Pyridine Ring Formation : This is synthesized separately and attached via nucleophilic substitution.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In a study evaluating multiple benzothiazole derivatives, this compound showed potent activity against:

  • A549 (Lung Cancer)
  • MCF7-MDR (Breast Cancer)
  • HT1080 (Fibrosarcoma)

The compound's mechanism of action appears to involve interaction with specific molecular targets, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated moderate inhibitory effects on the growth of:

  • Staphylococcus aureus
  • Various fungal strains

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to bind to key enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation. Molecular docking studies have highlighted hydrogen bonding interactions as crucial for its efficacy against target enzymes .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with similar benzothiazole derivatives is useful:

Compound NameStructure TypeNotable Activities
N-(6-chlorobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
N-(6-methylbenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntioxidant, urease inhibition
N-(6-bromobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAnticancer

The ethoxy substitution at the 6-position enhances solubility and potentially increases biological activity compared to other derivatives .

Case Studies

  • Cytotoxicity Study : A series of synthesized benzothiazole derivatives were tested for cytotoxicity against A549 cells. The results indicated that this compound had an IC50 value significantly lower than that of standard chemotherapeutics, suggesting its potential as an effective anticancer agent .
  • Antimicrobial Efficacy : In a study assessing antimicrobial properties using broth microdilution methods, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for further development in treating bacterial infections .

Scientific Research Applications

Antimicrobial Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Organism MIC (µg/mL) Reference Year
Staphylococcus aureus322024
Escherichia coli642024

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against breast cancer cell lines such as MCF-7. The cytotoxic effects were evaluated using standard assays, revealing a dose-dependent response.

Cell Line IC50 (µM) Reference Year
MCF-7 (breast cancer)152023

Anti-inflammatory Effects

Studies have also investigated the anti-inflammatory potential of this compound. It was found to significantly reduce pro-inflammatory cytokines in macrophage models, indicating its potential as an anti-inflammatory agent.

Cytokine Reduction (%) Reference Year
TNF-alpha502025
IL-6502025

Case Studies

Several case studies have highlighted the compound's efficacy:

  • Antimicrobial Activity Study (2024) : Investigated its effects on various bacterial strains, confirming significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Evaluation (2023) : Focused on breast cancer cell lines, demonstrating that the compound effectively reduces cell viability in a dose-dependent manner.
  • Inflammation Model Study (2025) : Assessed its impact on inflammatory cytokines in macrophages, showing promising results in reducing TNF-alpha and IL-6 levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.